Essentiality of the 2‑Fluorophenyl Group for ENT Inhibitory Activity
In the FPMINT series, replacement of the 2‑fluorophenyl moiety with an unsubstituted phenyl ring eliminated the inhibitory effect on both ENT1 and ENT2, while the addition of chlorine at the meta‑position restored only ENT1 inhibition. This establishes that a 2‑fluorophenyl substituent is indispensable for dual ENT1/ENT2 blockade [1]. CAS 899979‑20‑5 retains the 2‑fluorophenyl group, whereas the closest structural analogue CHEMBL2139807 bears a 2‑methoxyphenyl group on the piperazine, a substitution that has not been shown to support dual ENT inhibition in the published SAR model.
| Evidence Dimension | ENT inhibitory activity (qualitative) |
|---|---|
| Target Compound Data | Contains 2‑fluorophenyl; predicted dual ENT1/ENT2 inhibitor |
| Comparator Or Baseline | FPMINT analogue with unsubstituted phenyl (inactive); meta‑chloro analogue (ENT1‑only); CHEMBL2139807 (2‑methoxyphenyl, ENT activity not reported) |
| Quantified Difference | Not quantified for CAS 899979‑20‑5; class‑level SAR demonstrates that fluorine at the 2‑position is essential for dual ENT inhibition |
| Conditions | Recombinant human ENT1 and ENT2 expressed in nucleoside transporter‑deficient cells, [³H]uridine uptake assay [1] |
Why This Matters
For procurement decisions, this evidence indicates that CAS 899979‑20‑5 possesses the structural feature empirically required for dual ENT1/ENT2 inhibition, whereas common analogues lacking the 2‑fluorophenyl group may be completely inactive or selective for a single transporter.
- [1] Li R, Mak WW‑S, Seto S‑W, Lee SM‑Y, Leung GP‑H. Structure‑Activity Relationship Studies of 4‑((4‑(2‑fluorophenyl)piperazin‑1‑yl)methyl)‑6‑imino‑N‑(naphthalen‑2‑yl)‑1,3,5‑triazin‑2‑amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Front Pharmacol. 2022;13:837555. View Source
